

# Application Notes and Protocols for HPN217 Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 217*

Cat. No.: *B15589250*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient eligibility criteria for clinical trials involving HPN217, a tri-specific T-cell activating construct (TriTAC) for the treatment of relapsed/refractory multiple myeloma (RRMM). The included protocols and diagrams are intended to guide researchers and clinicians in identifying suitable candidates for HPN217 clinical studies.

## HPN217 Mechanism of Action

HPN217 is an investigational immunotherapy designed to treat multiple myeloma.<sup>[1]</sup> It is a tri-specific T-cell activating construct that simultaneously binds to three targets: B-cell maturation antigen (BCMA) on the surface of myeloma cells, CD3 on T-cells, and human serum albumin.<sup>[2][3][4]</sup> This triple-binding action brings T-cells into close proximity with the cancerous myeloma cells, activating the T-cells to kill the myeloma cells.<sup>[2][5]</sup> The binding to albumin is designed to extend the half-life of the drug in the body, allowing for less frequent dosing.<sup>[3][5]</sup>

## Patient Eligibility Criteria

Data from the ongoing Phase 1/2 clinical trial (NCT04184050) provides the basis for the patient eligibility criteria for HPN217.<sup>[6][7][8]</sup> Patients considered for enrollment in HPN217 clinical trials must meet a specific set of inclusion and exclusion criteria.

## Inclusion Criteria

A summary of the key inclusion criteria for participation in HPN217 clinical trials is presented below.

| Criteria                    | Description                                                                                                                                                                                                                                                                                            |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis                   | Patients must have a confirmed diagnosis of multiple myeloma and have relapsed or become refractory to standard therapies. <a href="#">[6]</a> <a href="#">[7]</a>                                                                                                                                     |
| Prior Therapies             | Must have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug (IMiD), and an anti-CD38 antibody. <a href="#">[9]</a> <a href="#">[10]</a> In some cases, patients with at least four prior lines of therapy were specified. <a href="#">[7]</a> |
| Measurable Disease          | Patients must have measurable disease, as defined by at least one of the following: • Serum M-protein $\geq 0.5$ g/dL • Urine M-protein $\geq 200$ mg/24 hours • Serum free light chain (FLC) assay with an involved FLC level $\geq 10$ mg/dL and an abnormal serum FLC ratio. <a href="#">[9]</a>    |
| Prior BCMA-Targeted Therapy | Previous treatment with a BCMA-targeting agent is permitted. <a href="#">[10]</a> <a href="#">[11]</a>                                                                                                                                                                                                 |

## Exclusion Criteria

A summary of the key exclusion criteria that would prevent a patient from participating in HPN217 clinical trials is detailed below.

| Criteria                  | Description                                                                                                                                                                                                                                                                                                                                           |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Disease Subtype           | Patients with plasma cell leukemia or non-secretory myeloma are excluded. <sup>[9]</sup> Individuals with only extramedullary relapse of multiple myeloma who do not have measurable disease are also not eligible. <sup>[9]</sup>                                                                                                                    |
| Prior Transplantation     | Autologous stem cell transplant within 90 days of the start of the study is an exclusion criterion.<br><sup>[9]</sup> Allogeneic stem cell or solid organ transplantation within 12 months of screening is also not allowed. <sup>[9]</sup>                                                                                                           |
| Immunosuppression         | Any patient receiving immunosuppressive medication will be excluded. <sup>[9]</sup>                                                                                                                                                                                                                                                                   |
| Autoimmune Disease        | A history of or known or suspected autoimmune disease is a key exclusion. Exceptions may be made for conditions like vitiligo, resolved childhood atopic dermatitis, and clinically euthyroid hypothyroidism or hyperthyroidism. <sup>[9]</sup>                                                                                                       |
| Second Primary Malignancy | A second primary malignancy that has not been in remission for more than three years is an exclusion criterion. Exceptions are made for non-melanoma skin cancer, resected melanoma in situ, in situ cervical cancer, and adequately treated Stage I cancer with at least two years of remission, as well as low-risk prostate cancer. <sup>[9]</sup> |

## Experimental Protocols

### Protocol for Patient Screening and Eligibility Assessment

The following protocol outlines the key steps for screening patients for eligibility in an HPN217 clinical trial.

**1. Informed Consent:**

- Obtain written informed consent from the patient after a thorough explanation of the clinical trial, including potential risks and benefits.

**2. Medical History and Physical Examination:**

- Conduct a comprehensive review of the patient's medical history, including prior cancer treatments and comorbidities.
- Perform a complete physical examination to assess the patient's overall health status.

**3. Laboratory Assessments:**

- Hematology: Complete blood count (CBC) with differential.
- Serum Chemistry: Comprehensive metabolic panel, including assessment of renal and hepatic function.
- Multiple Myeloma Markers:
  - Serum protein electrophoresis (SPEP) and immunofixation.
  - 24-hour urine collection for protein electrophoresis (UPEP) and immunofixation.
  - Serum free light chain (FLC) assay.

**4. Imaging:**

- Perform imaging studies as required by the specific trial protocol to assess disease burden.

**5. Bone Marrow Aspirate and Biopsy:**

- Obtain a bone marrow aspirate and biopsy to confirm the diagnosis and assess the percentage of plasma cells.

**6. Review of Eligibility Criteria:**

- Systematically compare the patient's clinical and laboratory data against the detailed inclusion and exclusion criteria of the clinical trial protocol.

## 7. Final Eligibility Determination:

- The principal investigator will make the final determination of the patient's eligibility for the study.

## Visualizations

### HPN217 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: HPN217 mechanism of action, engaging T-cells to target and kill myeloma cells.

## Patient Eligibility Workflow for HPN217 Clinical Trials

[Click to download full resolution via product page](#)

Caption: Logical flow for assessing patient eligibility for HPN217 clinical trials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting TriTAC, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]
- 3. FDA grants Fast Track Review to Tri-Specific Antibody HPN217 to treat Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 4. Facebook [cancer.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- To cite this document: BenchChem. [Application Notes and Protocols for HPN217 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15589250#hpn217-patient-eligibility-criteria-for-clinical-trials>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)